Bienvenue dans la boutique en ligne BenchChem!

2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

PDE4 inhibition Anti-inflammatory COPD

This compound features a 2-methylbenzamide zinc-binding group essential for HDAC engagement and a pyridin-4-yl-pyridazinone core for PDE4 potency. Unlike hydroxamic acid-based inhibitors, it offers selectivity optimization potential for class I HDACs. Suitable for respiratory (COPD/asthma), autoimmune, and oncology screening. Procure for focused library building or phenotypic pathway deconvolution.

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 1021137-47-2
Cat. No. B2850558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
CAS1021137-47-2
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
InChIInChI=1S/C19H18N4O2/c1-14-4-2-3-5-16(14)19(25)21-12-13-23-18(24)7-6-17(22-23)15-8-10-20-11-9-15/h2-11H,12-13H2,1H3,(H,21,25)
InChIKeySOMRGIUFLRIRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021137-47-2): Procurement-Ready Pyridazinone-Benzamide Scaffold


2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule belonging to the pyridazinone-benzamide class, a scaffold associated with phosphodiesterase 4 (PDE4) inhibition [1] and histone deacetylase (HDAC) modulation [2]. The compound features a 6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl core linked via an ethyl spacer to a 2-methylbenzamide moiety, a structural topology that positions it as a candidate for anti-inflammatory and oncology research programs.

Why 2-Methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide Cannot Be Replaced by Generic Pyridazinone Analogs


The 2-methyl substituent on the benzamide ring and the 3-(pyridin-4-yl) group on the pyridazinone core jointly define the compound's steric and electronic profile. In closely related pyridazinone-benzamide series, even minor variations in the benzamide substitution pattern—such as replacing 2-methyl with 3-methoxy or 2-chloro—have been shown to alter PDE4 inhibitory potency by over an order of magnitude [1]. Similarly, the position and nature of the heteroaryl substituent at the pyridazinone 3-position directly modulate class I HDAC isoform selectivity [2]. Generic substitution without preserving these specific pharmacophoric elements risks loss of target engagement.

Quantitative Comparative Evidence for 2-Methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide Against Structural Analogs


PDE4 Inhibitory Potency: Class-Level Benchmarking from Pyridazinone-Benzamide Series

While direct IC50 data for the target compound has not been published in peer-reviewed literature, the pyridazinone-benzamide class demonstrates PDE4 inhibition with IC50 values ranging from low nanomolar to sub-micromolar depending on substitution. For example, the structurally related 2-ethoxy-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide exhibits a PDE4 IC50 of 12.3 nM [1]. By contrast, 4,5-dihydropyridazinone derivatives lacking the pyridin-4-yl substituent show PDE4 IC50 values around 20 µM [2]. The target compound's 3-(pyridin-4-yl) substitution is predicted to confer enhanced potency relative to the unsubstituted or alkyl-substituted pyridazinone core, based on established structure-activity relationships in this chemotype [1][2].

PDE4 inhibition Anti-inflammatory COPD

HDAC Class I Selectivity Profile: Inference from Pyridazinone-Benzamide Chemotype

The benzamide-pyridazinone scaffold has been optimized for class I HDAC selectivity. A closely related compound, (S)-N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, demonstrated potent HDAC1 inhibition with an IC50 in the low nanomolar range and >100-fold selectivity over HDAC6 in vitro [1]. The target compound's 2-methylbenzamide moiety is a minimal recognition element for HDAC zinc-binding, suggesting potential for class I HDAC engagement. In contrast, hydroxamic acid-based HDAC inhibitors (e.g., SAHA) lack class I selectivity, while benzamide-based inhibitors like entinostat exhibit class I preference but with different core scaffolds. The pyridazinone core provides a unique vector for selectivity tuning not achievable with benzamide-only or hydroxamate-based inhibitors.

HDAC inhibition Epigenetics Oncology

Kinase Selectivity Potential: IRAK4 Inhibitory Activity of Pyridazinone-Amide Derivatives

Patent EP-2953944-B1 discloses pyridazinone-amide derivatives as IRAK inhibitors with demonstrated activity against IRAK4 [1]. The target compound's structural features—specifically the pyridazinone core with a pyridin-4-yl substituent and the ethyl-linked benzamide—align with the general Formula (I) of the patent. While the specific compound 2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is not explicitly listed, the patent establishes that pyridazinone-amides bearing heteroaryl substituents at the 3-position exhibit IRAK4 kinase inhibition. This differentiates the scaffold from pyridazinone derivatives substituted with non-heteroaryl groups, which lack IRAK4 activity and are instead directed toward PDE4 or HDAC targets.

IRAK4 inhibition Kinase selectivity Immunology

Chemical Stability and Synthetic Accessibility Relative to Pyridazine Alternatives

The pyridazinone core is recognized as a 'privileged structure' in medicinal chemistry due to its chemical stability and synthetic feasibility [1]. Unlike pyridazine derivatives that require extensive protection/deprotection strategies, the 6-oxopyridazin-1(6H)-yl scaffold can be efficiently constructed via condensation of hydrazine with appropriate keto-acid precursors. The target compound's ethyl linker introduces conformational flexibility that is advantageous for target binding, while maintaining synthetic accessibility. Related pyridazine-based VEGFR-2 inhibitors have demonstrated that the pyridazine scaffold supports diverse hinge-binding interactions without the metabolic instability often observed with pyrimidine or quinazoline cores [1].

Chemical stability Synthetic tractability Lead optimization

Optimal Research and Procurement Application Scenarios for 2-Methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide


Anti-Inflammatory Drug Discovery: PDE4 Inhibitor Screening Libraries

The compound is suitable for inclusion in focused screening decks targeting PDE4 for respiratory indications such as COPD and asthma. Its pyridazinone core and pyridin-4-yl substituent align with pharmacophoric features associated with nanomolar PDE4 potency [1]. Procurement is justified when building a pyridazinone-centric subset to complement commercial PDE4 inhibitor libraries that are dominated by roflumilast and apremilast analogs.

Epigenetic Oncology Programs: Class I HDAC Probe Development

As a benzamide-bearing compound, the target molecule can serve as a starting point for developing class I HDAC-selective probes. The 2-methylbenzamide zinc-binding group is a minimal pharmacophore for HDAC engagement, and the pyridazinone scaffold allows for selectivity optimization that is not achievable with hydroxamic acid-based chemotypes [2]. Recommended for medicinal chemistry teams seeking non-hydroxamate HDAC inhibitor scaffolds.

Kinase Inhibitor Lead Generation: IRAK4-Targeted Immunology Research

The compound falls within the structural scope of pyridazinone-amides claimed as IRAK inhibitors in EP-2953944-B1 [3]. It is appropriate for screening against IRAK4 in the context of autoimmune and inflammatory disease programs, particularly where a multi-kinase profiling strategy is desired.

Chemical Biology Tool Compound: Multi-Target Pathway Probing

Given the scaffold's potential activity across PDE4, HDAC, and IRAK4 targets, the compound can be used as a phenotypic screening tool to identify which pathway predominates in a given cellular disease model. This is especially relevant in immunology-oncology crossover research where both epigenetic and kinase signaling pathways are implicated.

Quote Request

Request a Quote for 2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.